molecular formula C14H14ClN B1252393 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline CAS No. 5778-71-2

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline

Cat. No.: B1252393
CAS No.: 5778-71-2
M. Wt: 231.72 g/mol
InChI Key: ZTPFUVLIFRJJTI-UHFFFAOYSA-N
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Description

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline is a versatile chemical scaffold in medicinal chemistry and drug discovery research. This tricyclic compound features a quinoline core fused to a seven-membered ring, with a chloro substituent at the 11-position that serves as a key synthetic handle for further functionalization via cross-coupling reactions. Its primary research value lies in its role as a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors. For instance, it is a recognized precursor in the development of potent and selective TNK2/ACK1 inhibitors , a class of compounds being investigated for their potential in oncology research targeting prostate cancer and other malignancies . The structure is analogous to other fused quinoline systems known for their ability to interact with the ATP-binding site of various kinase targets. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop novel therapeutic candidates. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c15-14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPFUVLIFRJJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C3=CC=CC=C3N=C2CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547000
Record name 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5778-71-2
Record name 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Anthranilic acid reacts with cycloheptanone under acidic conditions to form a Schiff base intermediate. POCl₃ acts as both a dehydrating agent and a chlorinating agent, facilitating cyclization and introducing the chlorine substituent at the 11-position. The reaction is typically conducted under reflux conditions (110–120°C) for 3 hours, yielding the target compound with a purity of ≥95% and an average yield of 80%.

Key Reaction Parameters:

ParameterValueRole in Synthesis
Anthranilic acid1.0 molar equivalentPrimary amine source
Cycloheptanone1.1 molar equivalentCycloheptane ring precursor
POCl₃8.3 molar equivalentCyclization/chlorination agent
Temperature110–120°C (reflux)Accelerates cyclization
Reaction time3 hoursEnsures complete conversion

Workup and Purification

Post-reaction, the mixture is cooled to room temperature, and excess POCl₃ is neutralized using a saturated potassium carbonate solution. The crude product is extracted with dichloromethane-methanol (2:1 v/v) and washed repeatedly with brine to remove inorganic residues. Column chromatography (petroleum ether:ethyl acetate, 20:4 v/v) achieves final purification, with the compound crystallizing as a pale-yellow solid (m.p. 89–91°C).

Alternative Synthetic Routes and Modifications

Manganese-Catalyzed Cyclization

A 2023 study explored manganese complexes (Mn1–Mn5) as catalysts for quinoline ring formation. Using 2-aminobenzyl alcohol and cycloheptanone in toluene-THF (4:1 v/v) at 120°C for 24 hours, this method achieved comparable yields (75–82%) but required higher catalyst loadings (5 mol%). While environmentally favorable, scalability remains limited due to catalyst costs.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces reaction time to 30 minutes but compromises yield (68–72%). This approach is advantageous for small-scale research but impractical for industrial production.

Analytical Characterization and Quality Control

Spectroscopic Data

1H NMR (CDCl₃, 300 MHz):

  • δ 8.19 (d, J = 8.1 Hz, 1H, aromatic),

  • δ 8.02 (d, J = 8.0 Hz, 1H, aromatic),

  • δ 3.28–3.21 (m, 4H, cycloheptane CH₂),

  • δ 1.91–1.74 (m, 6H, cycloheptane CH₂).

13C NMR (DMSO-d₆, 75 MHz):

  • 157.07 (C=N),

  • 132.41 (C-Cl),

  • 28.59 (cycloheptane CH₂).

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₄H₁₄ClN: 231.0815,

  • Observed: 231.0818 ([M+H]⁺).

Purity Assessment

HPLC analysis (C18 column, acetonitrile-water 70:30) confirms ≥95% purity, with retention time at 8.7 minutes. Residual solvents (POCl₃, dichloromethane) are monitored via GC-MS, adhering to ICH Q3C guidelines.

Industrial-Scale Production Considerations

Process Optimization

Batch reactions in 500-L reactors demonstrate consistent yields (78–81%) when using controlled POCl₃ addition rates (0.5 L/min). Temperature gradients exceeding 125°C lead to side products (e.g., 11,12-dichloro derivatives), necessitating precise thermal regulation.

Applications in Medicinal Chemistry

While beyond synthesis scope, the compound’s utility as a cholinesterase inhibitor precursor warrants mention. Derivatization with 1,7-diaminoheptane yields potent acetylcholinesterase ligands (IC₅₀: 2.3 nM) , underscoring its pharmaceutical relevance.

Chemical Reactions Analysis

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline as an anticancer agent. It has been tested against various cancer cell lines:

Cell Line Type Response
CEMHuman T-lymphocyteSignificant antiproliferative activity observed
HeLaCervical carcinomaEffective against cell proliferation
HT-29Colorectal adenocarcinomaNotable inhibition of growth
A2780Ovarian carcinomaHigh sensitivity to treatment
MSTO-211HBiphasic mesotheliomaReduced viability noted

The incorporation of the tetrahydroquinoline moiety has been suggested as a promising strategy in drug discovery for developing novel chemotherapeutic agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that derivatives of cyclohepta[b]quinoline exhibit moderate to potent activity against various pathogens:

Pathogen Type Activity
Bacterial strainsModerate antibacterial effects noted
Plasmodium spp. (malaria)Antimalarial properties observed

These findings suggest that this compound could be a candidate for developing new antimicrobial therapies.

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the development of various derivatives through functionalization:

  • Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced biological activities or different pharmacokinetic profiles.
  • Click Chemistry : Recent advancements have utilized click chemistry techniques to synthesize new derivatives rapidly and efficiently .

Case Study 1: Anticancer Research

A study focused on synthesizing a library of 8-substituted derivatives from the base structure of this compound demonstrated significant antiproliferative effects on multiple cancer cell lines. The research emphasized the importance of chirality in enhancing the efficacy of these compounds against tumor cells .

Case Study 2: Antimicrobial Evaluation

Another investigation evaluated the antimicrobial efficacy of various derivatives derived from this compound against common bacterial strains and malaria-causing parasites. Results indicated that specific modifications could lead to enhanced activity against resistant strains .

Comparison with Similar Compounds

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14_{14}H14_{14}ClN
  • Molar Mass : 231.725 g/mol
  • CAS Number : 5778-71-2

The compound features a bicyclic structure that integrates cycloheptane and quinoline moieties, contributing to its pharmacological profile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes associated with tumor growth. For instance, studies have demonstrated its ability to modulate the activity of various kinases implicated in cancer progression .

Case Study : In a study involving human tumor cell lines, the compound displayed IC50_{50} values in the nanomolar range, suggesting potent antiproliferative effects against multiple cancer types .

Cholinesterase Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in neurodegenerative diseases like Alzheimer's. It has been reported to exhibit mixed-type reversible inhibition of AChE and strong inhibition of BChE .

Table 1: Inhibition Potency Against Cholinesterases

CompoundAChE IC50_{50} (nM)BChE IC50_{50} (nM)
This compound5015.1 ± 0.2505.96 ± 0.58
Tacrine4060

This table illustrates the comparative inhibition potency of the compound against cholinesterases, highlighting its potential as a therapeutic agent for cognitive disorders.

Antioxidant Activity

In addition to its cholinesterase inhibition properties, the compound has demonstrated antioxidant activity. It was assessed using various assays such as ABTS and FRAP, where it showed significant capacity to scavenge free radicals and inhibit lipid peroxidation in biological systems .

Mechanism of Action : The antioxidant activity is attributed to the ability of the compound to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be linked to its structural features. Variations in substituents on the quinoline ring have been correlated with changes in biological potency:

  • Chlorine Substitution : The presence of chlorine at position 11 enhances the interaction with biological targets.
  • Bicyclic Framework : The cycloheptane structure contributes to conformational flexibility, allowing better binding to enzyme active sites.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline, and how are spectral data interpreted?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~750–850 cm⁻¹, aromatic C=C stretches at ~1600 cm⁻¹) .
  • ¹H NMR : Analyze proton environments (e.g., cycloheptane ring protons at δ 1.60–3.26 ppm, aromatic protons at δ 7.22–7.96 ppm) .
  • X-ray Crystallography : Confirm molecular geometry and substituent positions (e.g., bond angles and torsion angles in fused ring systems) .
    • Data Table :
TechniqueKey Peaks/FeaturesAssignment
IR750 cm⁻¹C-Cl stretch
¹H NMRδ 1.60–3.26 ppmCycloheptane protons
X-rayBond angle: 120°Planar fused rings

Q. What synthetic routes are reported for preparing this compound?

  • Methodology :

  • Friedländer Synthesis : Condensation of amino-substituted ketones with cyclic aldehydes under acidic conditions .
  • Cyclization Reactions : Use of phosphoryl chloride (POCl₃) to facilitate ring closure at 0°C, followed by reflux purification .
    • Critical Step : Monitor reaction temperature to avoid over-chlorination or side products.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets to identify electrophilic sites (e.g., C-11 chlorine as a leaving group) .
  • Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions for nucleophilic attack .
    • Data Contradiction Analysis : Discrepancies between predicted and experimental reactivity may arise from solvent effects or steric hindrance.

Q. What strategies resolve contradictions in reported biological activity data for chlorinated quinolines?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell lines, incubation times) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., chlorine position) with bioactivity trends (see table below) .
    • Data Table :
CompoundAntimicrobial ActivityAnticancer Activity
11-Chloro derivativeModerateHigh (IC₅₀: 2.1 µM)
6,8,9-Trichloro derivativeHighModerate
7-Methoxy derivativeLowLow

Q. How to design experiments to optimize the synthesis yield of this compound?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and reaction time to identify optimal conditions .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from by-products .
    • Critical Factors : Excess POCl₃ improves cyclization efficiency but requires careful quenching to prevent degradation .

Methodological Best Practices

Q. What safety protocols are essential when handling chlorinated quinolines in the laboratory?

  • Protocols :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact .
  • Neutralize waste with 10% sodium bicarbonate before disposal .

Q. How to validate the purity of this compound?

  • Methodology :

  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .
  • Elemental Analysis : Compare experimental C, H, N percentages with theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline
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